

Lerociclib Adverse Event Management Guide

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Compound Focus: Lerociclib

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Frequently Asked Questions: Lerociclib Safety Profile

What is the overall safety profile of Lerociclib based on the LEONARDA-1 trial? In the Phase III LEONARDA-1 trial, **Lerociclib** combined with fulvestrant demonstrated a manageable safety profile. The incidence of Grade 3 or 4 adverse events was **57.7%** in the **Lerociclib** arm compared to **15.2%** in the placebo arm. A key finding was that only **one patient (0.7%)** discontinued treatment due to an adverse event, indicating generally good tolerability [1] [2].

How does Lerociclib's hematological toxicity profile compare to other CDK4/6 inhibitors? **Lerociclib** exhibits a differentiated hematological toxicity profile. The most common Grade 3 or 4 events were hematological toxicities, primarily neutropenia and leukopenia. Notably, the incidence of **Grade 4 neutropenia was low at 5.1%**, and **no febrile neutropenia was reported** in the trial [1] [3]. This supports the feasibility of continuous dosing without the need for drug holidays required by some other CDK4/6 inhibitors [4] [5].

What is the incidence of gastrointestinal toxicities with Lerociclib? **Lerociclib** demonstrates a favorable gastrointestinal toxicity profile. Diarrhea, nausea, and vomiting—common with other CDK4/6 inhibitors—were observed in **less than 20%** of patients treated with **Lerociclib**. Importantly, **no Grade 3 or 4 diarrhea was reported** [1]. This represents a potential advantage over agents like abemaciclib, which has higher rates of GI toxicity [6].

Are there any specific monitoring requirements for **Lerociclib** regarding hepatotoxicity, QTc prolongation, or VTE? According to the LEONARDA-1 trial results [1] [5]:

- **Hepatotoxicity: Lerociclib** did not pose an additional risk for hepatotoxicity.
- **QTc Prolongation:** Few cases of QTc prolongation were reported and were similar between treatment arms.
- **Venous Thromboembolism (VTE):** No VTE events were reported.
- **Skin Rash:** Incidence was low and similar between **Lerociclib** and placebo arms (approximately 4%).

Quantitative Adverse Event Data from LEONARDA-1 Trial

Table 1: Common Treatment-Emergent Adverse Events (TEAEs) of Any Grade [2]

Adverse Event	Lerociclib + Fulvestrant (n=137)	Placebo + Fulvestrant (n=138)
Neutropenia	90.5%	4.3%
Leukopenia	86.9%	6.5%
Anemia	34.3%	10.1%
ALT Increase	23.4%	20.3%
Thrombocytopenia	19.7%	3.6%
Diarrhea	19.7%	3.6%
AST Increase	19.0%	22.5%
Nausea	17.5%	8.0%
Lymphopenia	14.6%	4.3%
Vomiting	13.1%	2.9%

Adverse Event	Lerociclib + Fulvestrant (n=137)	Placebo + Fulvestrant (n=138)
Fatigue	10.9%	4.3%

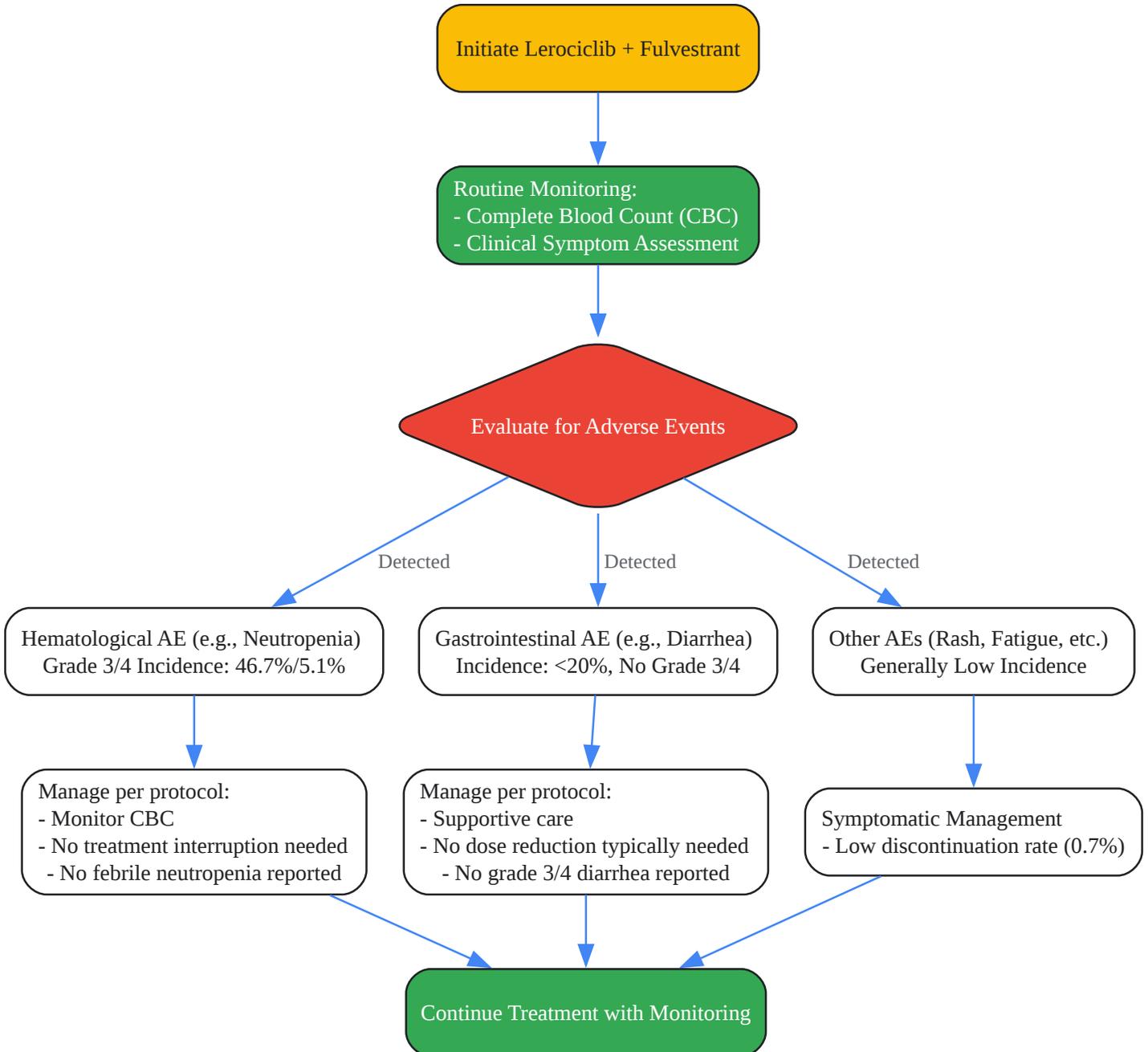
Table 2: Grade 3-4 Adverse Events [1] [2]

Adverse Event	Lerociclib + Fulvestrant (n=137)	Placebo + Fulvestrant (n=138)
Any Grade 3-4 AE	57.7%	15.2%
Neutropenia (Grade 3)	46.7%	-
Neutropenia (Grade 4)	5.1%	-
Leukopenia (Grade 3/4)	23.4%	-
Thrombocytopenia (Grade 3/4)	3.7%	-

Adverse Event Management Protocol

The following workflow summarizes the core protocol for monitoring and managing key **Lerociclib** adverse events based on the LEONARDA-1 trial findings:

Lerociclib Adverse Event Management Protocol



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Key Differentiated Safety Features of Lerociclib

Based on the clinical evidence, **Lerociclib** offers several differentiated safety features that are relevant for clinical development and management strategies [1] [5] [3]:

- **Continuous Dosing Feasibility:** The low rate of Grade 4 neutropenia (5.1%) and absence of febrile neutropenia support continuous dosing without the need for treatment holidays required by some other CDK4/6 inhibitors.
- **Minimal Gastrointestinal Toxicity:** With less than 20% incidence of GI events and no Grade 3/4 diarrhea, **Lerociclib** may offer advantages for patient quality of life and adherence compared to other agents in its class.
- **Favorable Overall Risk Profile:** The absence of significant hepatotoxicity, QTc prolongation, venous thromboembolism, and low discontinuation rates (0.7%) position **Lerociclib** as a well-tolerated option in the CDK4/6 inhibitor class.

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